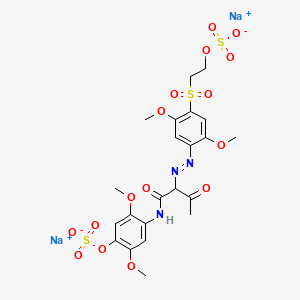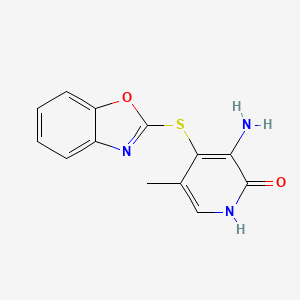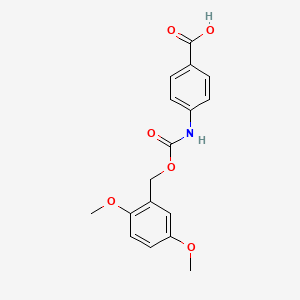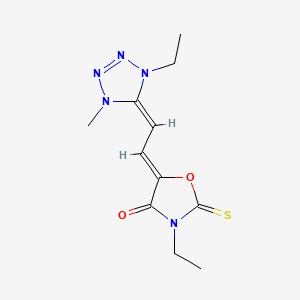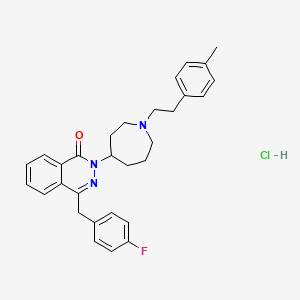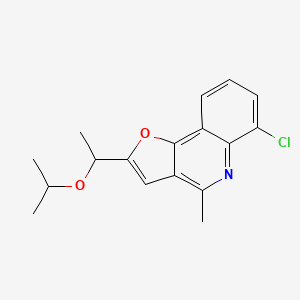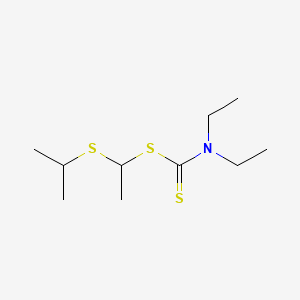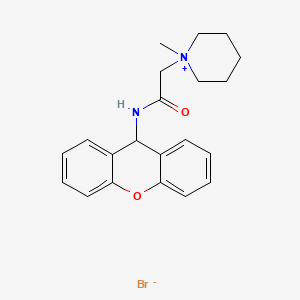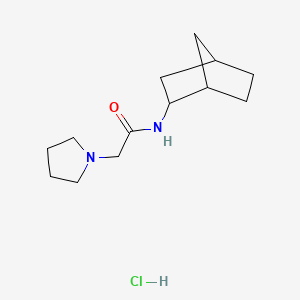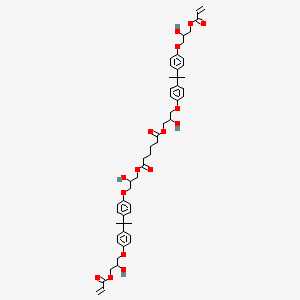
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its multiple hydroxyl and ester functional groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate typically involves multi-step organic reactions. One common approach is the esterification of adipic acid with 2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce diols.
Applications De Recherche Scientifique
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
Uniqueness
Bis(2-hydroxy-3-(4-(1-(4-(2-hydroxy-3-((1-oxoallyl)oxy)propoxy)phenyl)isopropyl)phenoxy)propyl) adipate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
67696-49-5 |
|---|---|
Formule moléculaire |
C54H66O16 |
Poids moléculaire |
971.1 g/mol |
Nom IUPAC |
bis[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] hexanedioate |
InChI |
InChI=1S/C54H66O16/c1-7-49(59)67-33-41(55)29-63-45-21-13-37(14-22-45)53(3,4)39-17-25-47(26-18-39)65-31-43(57)35-69-51(61)11-9-10-12-52(62)70-36-44(58)32-66-48-27-19-40(20-28-48)54(5,6)38-15-23-46(24-16-38)64-30-42(56)34-68-50(60)8-2/h7-8,13-28,41-44,55-58H,1-2,9-12,29-36H2,3-6H3 |
Clé InChI |
CRSDIJCTUSMXNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)CCCCC(=O)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC(=O)C=C)O)O)O)C4=CC=C(C=C4)OCC(COC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


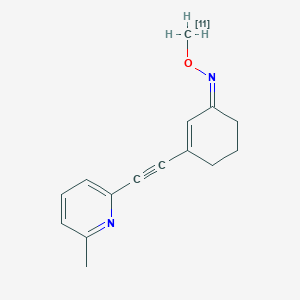
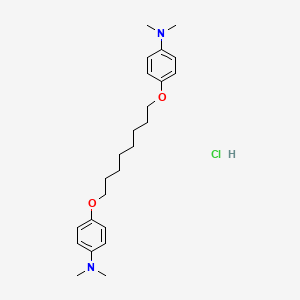

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
